5-Chloro-6-fluoropicolinaldehyde
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Overview
Description
5-Chloro-6-fluoropicolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, making it a halogenated derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the chlorination and fluorination of 2-picolinaldehyde. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: For industrial-scale production, the process is optimized to achieve high yields and purity. This involves the use of continuous flow reactors where the reactants are introduced in a controlled manner, and the reaction conditions are precisely monitored. The use of catalysts and solvents that facilitate the halogenation process is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include halogenated alcohols, carboxylic acids, and substituted picolinaldehyde derivatives .
Scientific Research Applications
5-Chloro-6-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of novel compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-chloro-6-fluoropicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- 5-Chloro-2-fluoropyridine
- 6-Chloro-2-fluoropyridine
- 5-Bromo-6-fluoropicolinaldehyde
Comparison: Compared to its analogs, 5-chloro-6-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it particularly useful in certain synthetic applications and research studies .
Biological Activity
5-Chloro-6-fluoropicolinaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevance in drug development.
Chemical Structure and Properties
Molecular Formula: C_6H_4ClFNO
Molecular Weight: 159.55 g/mol
Structural Features:
- Chloro Substituent: Positioned at the 5th carbon of the pyridine ring.
- Fluoro Substituent: Positioned at the 6th carbon.
- Aldehyde Group: Contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within biological systems. The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially modulating their activity. This interaction is crucial for its application in drug discovery, particularly in designing enzyme inhibitors and receptor modulators.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-5-fluoropicolinaldehyde | Bromine at position 3 | Enhanced reactivity; potential antimicrobial activity |
4-Chloro-3-fluoropicolinaldehyde | Chlorine at position 4 | Different reactivity patterns; potential use in drug design |
5-Chloro-3-fluoropicolinoyl chloride | Chloride instead of aldehyde | Useful as an acylating agent |
4-Chloro-3,5-difluoropicolinaldehyde | Two fluorine atoms on the pyridine ring | Increased polarity and potential biological activity |
This table illustrates how the positioning and type of substituents influence each compound's reactivity and potential applications.
Study on Antimicrobial Activity
A study conducted on various picolinaldehyde derivatives revealed that compounds structurally similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of halogen atoms enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
Drug Development Applications
In drug development contexts, this compound has been investigated for its potential as a lead compound in synthesizing novel therapeutic agents. Its ability to form stable complexes with target proteins makes it a candidate for further exploration in the development of drugs aimed at treating infections or other diseases linked to enzyme dysfunctions .
Properties
Molecular Formula |
C6H3ClFNO |
---|---|
Molecular Weight |
159.54 g/mol |
IUPAC Name |
5-chloro-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
InChI Key |
CETBYZPUSFOLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)Cl |
Origin of Product |
United States |
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